4-(3,4,5-Trifluorophenyl)pyridine
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Overview
Description
4-(3,4,5-Trifluorophenyl)pyridine is an organic compound with the molecular formula C11H6F3N and a molecular weight of 209.17 g/mol . This compound features a pyridine ring substituted with a trifluorophenyl group at the 4-position. The presence of fluorine atoms imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4,5-Trifluorophenyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids . The process involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide.
Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.
Reductive Elimination: The final product, this compound, is formed through reductive elimination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 4-(3,4,5-Trifluorophenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, while reduction produces piperidine derivatives .
Scientific Research Applications
4-(3,4,5-Trifluorophenyl)pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and materials.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 4-(3,4,5-Trifluorophenyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Trifluoromethylpyridine: Similar in structure but with a trifluoromethyl group instead of a trifluorophenyl group.
Fluoropyridines: Compounds with fluorine atoms attached to the pyridine ring.
Uniqueness: 4-(3,4,5-Trifluorophenyl)pyridine is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical and physical properties. This makes it more versatile and effective in various applications compared to other fluorinated pyridines .
Properties
CAS No. |
1214372-29-8 |
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Molecular Formula |
C11H6F3N |
Molecular Weight |
209.17 g/mol |
IUPAC Name |
4-(3,4,5-trifluorophenyl)pyridine |
InChI |
InChI=1S/C11H6F3N/c12-9-5-8(6-10(13)11(9)14)7-1-3-15-4-2-7/h1-6H |
InChI Key |
IAJQSMITNACFST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=C(C(=C2)F)F)F |
Origin of Product |
United States |
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